Superior Lipophilicity Reduction Compared to Non-Sulfonylated Parent Acid
1-Methanesulfonylcyclobutane-1-carboxylic acid exhibits a calculated LogP of -0.23 [1], which is substantially more hydrophilic than the unsubstituted cyclobutanecarboxylic acid, which has a reported LogP ranging from 0.65 to 0.87 . This approximately 0.9-1.1 log unit decrease in lipophilicity directly impacts aqueous solubility and permeability, critical parameters in lead optimization campaigns.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.23 |
| Comparator Or Baseline | Cyclobutanecarboxylic acid (CAS 3721-95-7): LogP = 0.65-0.87 |
| Quantified Difference | ΔLogP ≈ -0.88 to -1.10 |
| Conditions | Calculated values from ChemSpace (target) and ChemicalBook/ChemSrc (comparator) |
Why This Matters
For procurement in drug discovery, the lower LogP of the target compound confers enhanced aqueous solubility, reducing the need for formulation excipients and improving early-stage ADME profiling compared to the parent acid.
- [1] ChemSpace. 1-Methanesulfonylcyclobutane-1-carboxylic acid. CSSB00000724041. Accessed 2026. View Source
